Imidazo[1,2-a]pyridin-2-ol
Overview
Description
Imidazo[1,2-a]pyridin-2-ol is a compound that falls under the broader category of imidazo[1,2-a]pyridines, which are of significant interest in organic synthetic chemistry. These compounds have attracted attention due to their interesting properties and the variety of derivatives they can produce.
Synthesis Analysis
- Synthesis of Derivatives: The synthesis of imidazo[1,2-a]pyridine derivatives involves strategies like carbene transformations or C-H functionalizations. These methods are aimed at maximizing atom economy and enriching functional group diversity of the product, using green reagents and cascade reactions (Yu, Su, & Cao, 2018).
Molecular Structure Analysis
- Versatile Architecture: The imidazo[1,5-a]pyridine skeleton, closely related to imidazo[1,2-a]pyridin-2-ol, provides a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Chemical Reactions and Properties
- Properties of Derivatives: Imidazo[1,2-a]pyridines display diverse pharmacological properties, including roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Physical Properties Analysis
- Excited State Intramolecular Proton Transfer: Certain imidazo[1,2-a]pyridines undergo excited state intramolecular proton transfer (ESIPT) and display strong, solid-state emission in the blue-green-yellow region (Stasyuk et al., 2012).
Chemical Properties Analysis
- One-Pot Synthesis and C-N, C-O, C-S Bonds Formation: The compound can be synthesized through a novel transition-metal-free three-component reaction, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
- C-H Functionalization: The synthesis and functionalization of imidazo[1,2-a]pyridines often involve mild reaction conditions and the use of inexpensive catalysts, enhancing their potential in pharmaceutical applications (Ravi & Adimurthy, 2017).
Scientific Research Applications
“Imidazo[1,2-a]pyridines” are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
One of the methods for the synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Another method involves the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
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Medicinal Chemistry : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are present in various pharmacologically important molecules . For example, the imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .
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Material Science : This moiety is also useful in material science because of its structural character . It brings widespread applications to material science .
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Optoelectronic Devices : Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .
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Anti-Cancer Drugs : Imidazo[1,5-a]pyridine derivatives are used in anti-cancer drugs .
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Emitters for Confocal Microscopy and Imaging : They are used as emitters for confocal microscopy and imaging .
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Antibacterial and Antiviral Drugs : Imidazole pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .
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Anti-Inflammatory and Antitumor Drugs : They are also used as anti-inflammatory and antitumor drugs .
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Corrosion Inhibitor : It has heterocyclic groups such as imidazole and pyrimidine and is a potential corrosion inhibitor to protect steel from environmental corrosion .
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Antifungal and Antibacterial Drugs : Imidazo[1,2-a]pyridines display a wide range of pharmacological activities, such as antifungal and antibacterial .
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Antipyretic and Analgesic Drugs : They are also used as antipyretic and analgesic drugs .
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Anti-Ulcer and Anxiolytic Drugs : Imidazo[1,2-a]pyridines are used in the treatment of peptic ulcers and as anxiolytic agents .
Safety And Hazards
Imidazo[1,2-a]pyridin-2-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNULKDCIHSVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562897 | |
Record name | Imidazo[1,2-a]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-2-ol | |
CAS RN |
112566-20-8 | |
Record name | Imidazo[1,2-a]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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